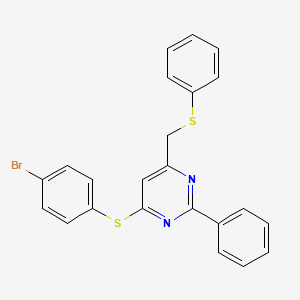

![molecular formula C7H4BrN3O2 B3038599 3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 869335-36-4](/img/structure/B3038599.png)

3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

“3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 869335-36-4. It has a molecular weight of 242.03 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of “3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine” is represented by the linear formula C7H4BrN3O2 . The Inchi Code for this compound is 1S/C7H4BrN3O2/c8-4-3-10-7-6 (4)5 (11 (12)13)1-2-9-7/h1-3H, (H,9,10) .Physical And Chemical Properties Analysis

“3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties :

- 1H-pyrrolo[2,3-b]pyridines, including derivatives of "3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine", have been synthesized through multiple methods, showing reactions like nitration, bromination, and iodination primarily at the 3-position (Herbert & Wibberley, 1969).

- Thieno[2,3-b]pyridine derivatives, closely related to "3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine", have been directly halogenated to produce 3-bromo compounds, showcasing the reactivity of these structures (Klemm et al., 1974).

Application in Synthesis of Heterocyclic Compounds :

- The compound has been used as a building block in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis (Figueroa‐Pérez et al., 2006).

Structural and Spectroscopic Analysis :

- Studies have analyzed the crystal structure and vibrational spectra of similar compounds, providing insights into their molecular structure and behavior (Hanuza et al., 2002).

Reactions with Electrophiles and Nucleophiles :

- Research has shown that derivatives of this compound react with various electrophiles and nucleophiles, suggesting potential for diverse chemical applications (Herbert & Wibberley, 1970).

Synthesis of Natural Alkaloids :

- It has been used in the synthesis of natural alkaloids like variolin B, demonstrating its utility in medicinal chemistry (Baeza et al., 2010).

Reactions in Organic Synthesis :

- The compound has participated in various reactions in organic synthesis, such as in the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer cyclization, indicating its role in complex organic transformations (Alekseyev et al., 2015).

Safety and Hazards

The compound has been classified with the hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

The primary targets of 3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .

Mode of Action

3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, exhibiting potent inhibitory activity . This interaction inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby preventing the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by 3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, survival, and migration .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

The inhibition of FGFRs by 3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine can lead to the suppression of cell proliferation and the induction of apoptosis . This makes it a potential candidate for the treatment of cancers associated with abnormal FGFR signaling .

Action Environment

The action of 3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and light exposure . Therefore, it is recommended to store the compound in a dark place at a temperature between 2-8°C .

Propriétés

IUPAC Name |

3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJIGFSDNHXGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone](/img/structure/B3038516.png)

![5-[[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3038518.png)

![5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate](/img/structure/B3038519.png)

![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3038520.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038523.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038526.png)

![6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3038527.png)

![3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B3038528.png)

![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)

![1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B3038537.png)